4-氯-1-乙基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

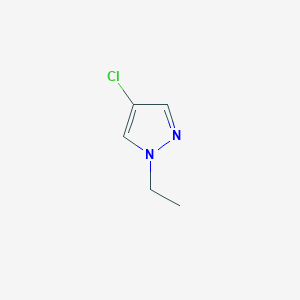

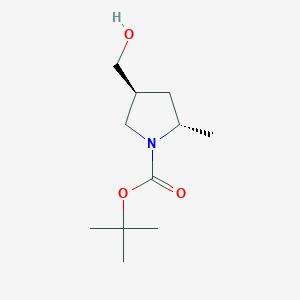

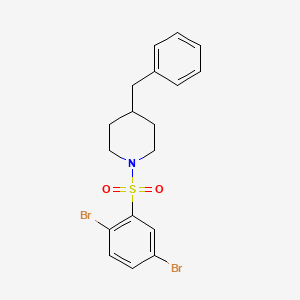

“4-chloro-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C5H7ClN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-chloro-1-ethyl-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Molecular Structure Analysis

The molecular structure of “4-chloro-1-ethyl-1H-pyrazole” consists of a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The presence of the chlorine atom at the 4th position and an ethyl group at the 1st position differentiates it from other pyrazole derivatives .Chemical Reactions Analysis

Pyrazole derivatives, including “4-chloro-1-ethyl-1H-pyrazole”, can undergo various chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .科学研究应用

合成与化学性质

化学反应和选择性形成:乙基 4-[(E)-1-氯-3-氧代丙-1-烯-1-基]-3,5-二甲基-1H-吡咯-2-羧酸酯,一种相关化合物,与各种溶剂中的取代肼反应,生成区域异构吡唑的混合物。已确定特定吡唑选择性形成的条件(Mikhed’kina, Bylina, Mel’nik & Kozhich, 2009)。

杂环化合物的合成:涉及邻苯二胺和苯肼与乙基 4-氯-3-氧代丁酸酯的缩合反应,产生取代的 1H-苯并咪唑、吡唑酮和吡唑。这种合成方法是新颖的,并提供了这些杂环化合物的良好产率(Dayakar, Jyothi, Suman & Raju, 2015)。

分子结构分析:在一项研究中,分析了乙基 5-氨基-1-(4-氯-2-硝基苯基)-1H-吡唑-4-羧酸酯的分子结构,揭示了吡唑环及其取代基的共面排列,以及通过分子间氢键形成三维网络(Zia-ur-Rehman 等,2009)。

晶体结构和抗氧化特性:研究了一种新型吡唑衍生物的合成、表征和晶体结构,包括其抗氧化特性。该化合物的分子结构通过各种光谱方法和 X 射线衍射研究得到证实(Naveen 等,2021)。

材料科学中的应用

银络合物的合成:开发了一种合成 4-(烷基)吡唑的一般方法,从而产生具有前所未有的 [Ag(NO3)4]3- 阴离子的银络合物。该方法开辟了创造具有独特性质的新材料的途径(Reger 等,2003)。

超声波辐照下的区域选择性合成:使用超声波辐照合成了乙基 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸酯,展示了超声波在化学合成中区域选择性和高效生产的潜力(Machado 等,2011)。

潜在的生物活性

杀菌活性:某些吡唑衍生物的合成和评价揭示了它们对主要水稻病害的潜在杀菌活性,突出了该化合物在农业应用中的用途(Chen, Li & Han, 2000)。

抗癌特性:探索了吡唑衍生物的合成和表征及其潜在的抗癌特性。与现有的抗癌剂相比,某些衍生物表现出优异的抗增殖活性(Jose, 2017)。

未来方向

The future directions in the research of “4-chloro-1-ethyl-1H-pyrazole” and other pyrazole derivatives involve finding new and improved applications in various fields of science . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .

作用机制

Target of Action

4-Chloro-1-ethyl-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that they may target specific proteins or enzymes in these pathogens.

Mode of Action

A molecular docking study conducted on a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-chloro-1-ethyl-1H-pyrazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of some pyrazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Result of Action

Based on the antileishmanial and antimalarial activities of some pyrazole derivatives , it can be inferred that this compound may exert cytotoxic effects on these pathogens, leading to their death.

属性

IUPAC Name |

4-chloro-1-ethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWSJLUHXRFELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)

![N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2788184.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2788188.png)

![(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2788192.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2788193.png)